EFTUD2, also known as the spliceosomal protein EFTUD2 or SNU114, is a crucial component of the spliceosome, the complex responsible for the splicing of pre-messenger RNA in eukaryotic cells. This protein plays a significant role in the regulation of gene expression and is involved in various cellular processes, including cell cycle regulation and apoptosis. Mutations in the EFTUD2 gene have been linked to several genetic disorders, notably mandibulofacial dysostosis with microcephaly and other developmental syndromes.
EFTUD2 is classified as a member of the U5 small nuclear ribonucleoprotein family, which is integral to the splicing process. The gene is located on chromosome 17 in humans and encodes a protein that interacts with other spliceosomal components to facilitate the removal of introns from precursor messenger RNA. The protein is essential for maintaining proper cellular functions and has been implicated in oncogenic processes as well as developmental abnormalities when mutated.
EFTUD2 can be synthesized using various molecular biology techniques. Common methods include:
The EFTUD2 protein structure consists of several domains that facilitate its interaction with RNA and other spliceosomal proteins. Structural studies have shown that EFTUD2 contains:
EFTUD2 is involved in several biochemical reactions related to mRNA processing:
EFTUD2 functions primarily through its role in the spliceosome assembly and activity. The mechanism includes:
Studies indicate that mutations leading to loss-of-function variants can disrupt these processes, leading to diseases characterized by improper splicing patterns.
EFTUD2 exhibits several notable physical and chemical properties:
EFTUD2 has several scientific applications:
EFTUD2 is a universally conserved spliceosomal GTPase encoded on human chromosome 17q21.31, producing a 116-kDa protein comprising 972 amino acids [6]. It exhibits striking structural and functional homology with ribosomal elongation factors: its GTP-binding domain shares 34% identity with EF-Tu (Elongation Factor Thermo-unstable), while its overall domain architecture parallels EF-G [1] [6]. This evolutionary conservation underscores its fundamental role in RNA processing machinery from yeast to humans.
Domain Organization and Spliceosomal Integration:EFTUD2 contains six structural domains critical for its spliceosomal functions (Table 1):Table 1: Functional Domains of EFTUD2
Domain | Structural Features | Functional Role |
---|---|---|
EF-G C-terminus | β-barrel fold | Anchors EFTUD2 within U5 snRNP core |
Domain III | α-helical bundle | Mediates interactions with PRPF8 and BRR2 |
Domain IV | Flexible loop region | Facilitates GTP/GDP binding and conformational transitions |
EF-Tu Domain 2 | GTPase active site | Hydrolyzes GTP to energize spliceosomal remodeling |
GTP-binding Domain | Conserved G motifs (G1-G5) | Binds GTP/GDP; regulates catalytic activation |
C-terminal Tail | Acidic, unstructured region | Modulates protein-protein interactions and spliceosome dynamics |
EFTUD2 integrates into the U5 snRNP (small nuclear ribonucleoprotein) core, where it forms a central scaffold bridging U5-specific proteins (PRPF8, BRR2) and the U4/U6 di-snRNP [1] [6]. Cryo-EM analyses reveal that GTP-bound EFTUD2 stabilizes the pre-catalytic B complex, while GTP hydrolysis triggers conformational changes necessary for U4/U6 unwinding and catalytic activation [6]. This GTP-dependent "molecular switch" function enables EFTUD2 to coordinate spliceosome assembly and disassembly kinetics with high fidelity.
Evolutionary Constraints and Functional Insights:Comparative genomics highlights extraordinary sequence conservation, particularly within GTP-binding motifs (Figure 1):
Functional studies demonstrate that mutations in these motifs impair GTP hydrolysis, causing spliceosome arrest at pre-catalytic stages [1]. Notably, EFTUD2’s GTPase activity is uniquely regulated by spliceosomal components rather than canonical GAPs (GTPase-activating proteins): PRPF8 stimulates GTP hydrolysis, while the U5 snRNA loop stabilizes the GDP-bound state [6]. This intricate regulation ensures splicing fidelity by coupling catalytic activation with proper splice site recognition.
EFTUD2 governs critical splicing events through both catalytic and non-catalytic mechanisms. Beyond its GTPase-dependent remodeling functions, EFTUD2 directly contacts exon junction complexes (EJCs) via eIF4AIII, positioning spliceosomes near exon-exon junctions to influence alternative splicing outcomes [6]. This dual functionality enables EFTUD2 to regulate specific subsets of transcripts whose misprocessing underlies diverse pathologies (Table 2).
Table 2: EFTUD2-Linked Diseases and Molecular Mechanisms
Disease Category | Molecular Mechanism | Functional Consequences |
---|---|---|
Genetic Disorders (MFDM) | Haploinsufficiency from heterozygous LOF mutations → spliceosome impairment | Aberrant splicing of neurodevelopmental genes (e.g., MDM2) → p53 overactivation → cranial neural crest apoptosis [1] [3] [10] |
Viral Defense | EFTUD2 mediates IFN-induced splicing of ISGs (Mx1, OAS1, PKR) | Impaired exon inclusion in ISG transcripts → truncated antiviral proteins → attenuated IFN response against HBV [2] |
Cancer Pathogenesis | Overexpression enhances oncogenic splicing (e.g., KIF3A ex10-11 skipping in medulloblastoma) | Skipped KIF3A exons → defective primary cilia → hyperactivated SHH/Gli2 signaling → tumor proliferation [5] |
Myeloid-specific EFTUD2 upregulation → alternative splicing of TLR4/NF-κB components | Pro-inflammatory cytokine overproduction (IL-6, TNFα) → colitis-associated tumorigenesis [9] | |
LUAD Progression | EFTUD2 overexpression correlates with glycolytic enzyme splicing alterations | Enhanced tumor glycolysis, immune evasion, and EMT → metastasis [8] |
Developmental Pathogenesis: Mandibulofacial Dysostosis with Microcephaly (MFDM)Over 90 pathogenic EFTUD2 variants cause MFDM, characterized by microcephaly, craniofacial dysmorphogenesis, and neurodevelopmental impairment [1] [4] [10]. Crucially, haploinsufficiency (not complete loss) drives pathogenesis:
Consistent with this mechanism, zebrafish eftud2 morphants exhibit rescued craniofacial phenotypes upon p53 inhibition, confirming the EFTUD2-p53 axis in development [6].
Antiviral Defense Mechanisms:EFTUD2 mediates interferon (IFN)-dependent antiviral responses independently of classical JAK-STAT signaling. In HBV-infected hepatocytes:
This establishes EFTUD2 as a non-classical IFN effector, offering therapeutic avenues for viral resistance.
Oncogenic Roles in Cancer:EFTUD2 exhibits context-dependent oncogenic functions across malignancies:
These pathways position EFTUD2 as a promising therapeutic target, particularly in spliceosome-dependent cancers.
Tables of Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7